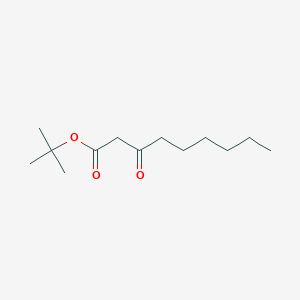
tert-Butyl 3-oxononanoate
Cat. No. B8468243
Key on ui cas rn:
66696-99-9
M. Wt: 228.33 g/mol
InChI Key: IQCFKDXFNXQEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05599813
Procedure details


In a mixture of 100 ml of dichloromethane and 32 ml of pyridine was dissolved 25.0 g of meldrum's acid. Under cooling with ice, 10.0 g of hexanoyl chloride was added dropwise to the solution, followed by stirring under room temperature for 1 hour. The solvent was removed and to the residue was added water. The mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was dissolved in 100 ml of tert-butanol, followed by reflux under heating for 3 hours. The solvent was removed under reduced pressure. The residue was subjected to distillation under reduced pressure to yield 22.0 g of the oily titled compound.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.[C:11](Cl)(=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].Cl[CH2:20]Cl>N1C=CC=CC=1>[O:5]=[C:4]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:6][C:7]([O:9][C:2]([CH3:1])([CH3:10])[CH3:20])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring under room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed and to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with 1N hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 100 ml of tert-butanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was subjected to distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CC(=O)OC(C)(C)C)CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

